8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Description
Properties
IUPAC Name |
8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-9-7-15(8-10-17)18(11-12-20-15)14(19)16-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLDDYCMBKEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(CCO2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of a phenyl halide and a suitable nucleophile under controlled reaction conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This step typically requires the use of an amine and a carboxylic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenyl halides in the presence of a suitable nucleophile and a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antihypertensive Properties
Research indicates that compounds within the diazaspiro family, including 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide, exhibit significant antihypertensive effects. These compounds can act on various pathways to lower blood pressure, potentially by inhibiting certain receptors or enzymes involved in vascular regulation.
A study highlighted the synthesis of related compounds that demonstrated efficacy in lowering blood pressure in animal models, suggesting that 8-methyl-N-phenyl derivatives may share similar properties .
Neuropharmacological Effects
There are indications that this compound may also possess neuropharmacological activity. Research on related diazaspiro compounds has shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often yield various derivatives, which can be tested for enhanced biological activity or reduced side effects.
| Synthesis Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Step 1 | 4-Piperidone | Reflux | High |
| Step 2 | Acetic acid | Room Temp | Moderate |
| Step 3 | Hydrochloric acid | Ice Cooling | High |
Case Studies
Several studies have documented the pharmacological effects of related compounds:
- Hypertension Treatment : A case study demonstrated the effectiveness of a similar diazaspiro compound in reducing systolic and diastolic blood pressure in hypertensive rats over a four-week period .
- CNS Activity : Another study investigated the neuroprotective effects of a derivative of this compound in models of neurodegenerative diseases, showing promising results in reducing neuronal apoptosis .
- Pharmacokinetics : Research into the pharmacokinetics of this class of compounds revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
Mechanism of Action
The mechanism of action of 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide with analogs reported in the literature:
*Estimated based on structural similarity to and .
Key Structural and Functional Differences:
Substituent Effects: Nitro Group (): The nitro substituent in N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-... However, nitro groups are associated with metabolic toxicity, limiting therapeutic utility . Fluorine (): The 6-fluoro-2-pyridinyl analog (MW 356.40) introduces fluorine’s electronegativity, which can improve membrane permeability and resistance to oxidative metabolism .
Spiro Core Variations :
- The 7-oxa-9-aza-spiro[4.5]decane derivatives () differ in heteroatom placement, altering ring strain and hydrogen-bonding capacity. These compounds are synthesized via cyclization of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazolyl amines, a pathway distinct from the target compound’s likely synthesis .
Pharmacological Implications :
- The target compound’s methyl group confers moderate lipophilicity, balancing solubility and blood-brain barrier penetration. In contrast, the pyridinyl and pyrimidinyl analogs () may exhibit stronger target affinity but reduced bioavailability due to higher polarity.
Biological Activity
8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The general formula can be represented as follows:
Pharmacological Properties
Research indicates that compounds within the diazaspiro[4.5]decane family exhibit various biological activities, including:
- Antidepressant Effects : Some derivatives have shown efficacy in treating mood disorders by modulating neurotransmitter levels.
- Anti-inflammatory Activity : Certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
- Antimicrobial Properties : There is evidence supporting the antimicrobial effects of related compounds against several bacterial strains.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Neurotransmitter Modulation : It may act on serotonin and norepinephrine receptors, influencing mood regulation.
- Cytokine Inhibition : The compound can inhibit the production of cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
- Membrane Disruption : Some derivatives have been observed to disrupt bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane:
Table 1: Summary of Case Studies
- Antidepressant Activity : A study highlighted that administration of the compound resulted in a notable decrease in depression-like behaviors in rodent models when compared to control groups.
- Inflammation Reduction : In vitro studies indicated that treatment with the compound led to a significant decrease in IL-6 and TNF-alpha levels in macrophages stimulated with lipopolysaccharides.
- Antibacterial Effects : The compound was tested against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide, and how can yield be optimized?
- Methodological Answer :
- Step 1 : Start with a spirocyclic precursor such as 2-oxa-spiro[3.4]octane-1,3-dione. React it with substituted amines or benzothiazole derivatives under reflux conditions (e.g., ethanol, 80°C) to form the spirocyclic core .
- Step 2 : Introduce the methyl and phenyl groups via nucleophilic substitution or coupling reactions. Optimize reaction parameters (temperature, solvent polarity, catalyst) to reduce side products. For example, using palladium catalysts for cross-coupling can enhance regioselectivity .
- Step 3 : Monitor purity via TLC/HPLC. Recrystallize using mixed solvents (e.g., ethyl acetate/hexane) to improve yield (target >85%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for sp³-hybridized protons in the spirocyclic ring (δ 1.5–2.5 ppm) and aromatic protons from the phenyl group (δ 7.2–7.6 ppm).
- ¹³C NMR : Confirm the oxa-diaza spiro core (e.g., quaternary carbons at ~70–80 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₇H₂₂N₂O₂) with <2 ppm error .
Q. What safety protocols are mandatory during handling due to its acute toxicity?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of aerosols .
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste contractors .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the spirocyclic core?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled precursors to track oxygen incorporation during ring closure. Analyze via mass spectrometry .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-determining steps. Software like Gaussian or ORCA can predict energetically favorable pathways .
- Kinetic Studies : Vary reactant concentrations and monitor intermediate formation via in-situ IR or Raman spectroscopy .
Q. How might molecular docking predict the compound’s biological activity against neurological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors like serotonin or dopamine transporters based on structural analogs (e.g., spirocyclic antidepressants) .
- Docking Workflow :
Prepare the ligand (protonation states, energy minimization).
Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test variables (catalyst loading, solvent, temperature). Statistically analyze via ANOVA to identify significant factors .
- Cross-Validation : Re-analyze ambiguous samples with X-ray crystallography to confirm stereochemistry or crystallize with chiral resolving agents .
- Impurity Profiling : Employ LC-MS/MS to detect trace byproducts (e.g., oxidation derivatives) and adjust reaction conditions accordingly .
Theoretical and Methodological Frameworks
-
Link to Conceptual Frameworks :
- Spirocyclic Drug Design : Align synthesis with the "spirocyclic privilege" concept, which emphasizes metabolic stability and target selectivity .
- Green Chemistry Principles : Optimize atom economy (e.g., one-pot reactions) and solvent selection (e.g., cyclopentyl methyl ether) to comply with sustainability goals .
-
Data-Driven Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
